N-Neopentyl-2-(3-phenylpropoxy)aniline
Description
Systematic IUPAC Nomenclature and Structural Formula
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming complex aromatic compounds with multiple substituents. The compound name indicates the presence of a primary aniline structure that has been modified through the addition of two distinct substituent groups. The neopentyl group, systematically known as 2,2-dimethylpropyl, is attached to the nitrogen atom of the aniline ring through an N-substitution pattern. This neopentyl substituent consists of a quaternary carbon center bearing three methyl groups and one methylene bridge connecting to the aniline nitrogen.
The second major structural component involves a 3-phenylpropoxy group attached to the ortho position (position 2) of the aniline ring. This substituent comprises a phenyl ring connected through a three-carbon propyl chain to an oxygen atom, which subsequently forms an ether linkage with the aniline ring. The systematic structure can be described as 2,2-dimethylpropyl-(2-(3-phenylpropoxy)phenyl)amine, reflecting the complete connectivity pattern of all constituent atoms. The molecular architecture demonstrates significant steric complexity due to the bulky neopentyl group and the extended phenylpropoxy chain, creating a compound with distinct three-dimensional characteristics that influence its chemical and physical properties.
Properties
IUPAC Name |
N-(2,2-dimethylpropyl)-2-(3-phenylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-20(2,3)16-21-18-13-7-8-14-19(18)22-15-9-12-17-10-5-4-6-11-17/h4-8,10-11,13-14,21H,9,12,15-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWYETYOLSDOKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=CC=CC=C1OCCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Neopentyl-2-(3-phenylpropoxy)aniline is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure that influences its biological activity. The compound features a neopentyl group and a phenylpropoxy moiety, which are crucial for its interaction with biological targets. Its molecular formula is , and it possesses an MDL number of MFCD10688183.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. A comparative analysis revealed that this compound exhibits significant activity against various bacterial strains, particularly Gram-negative bacteria such as Klebsiella pneumoniae.
Minimum Inhibitory Concentration (MIC) Values
The effectiveness of this compound can be quantified using Minimum Inhibitory Concentration (MIC) values. The following table summarizes the MIC values against selected bacterial strains:
| Compound | K. pneumoniae | E. coli | S. aureus |
|---|---|---|---|
| CA3 | 0.13 mg/mL | 0.25 mg/mL | 1 mg/mL |
| CA4 | 0.25 mg/mL | 0.5 mg/mL | 2 mg/mL |
| CA7 | 0.5 mg/mL | 1 mg/mL | 4 mg/mL |
These results indicate that the presence of specific substituents in the compound enhances its antimicrobial activity, particularly against Gram-negative bacteria .
The mechanism by which this compound exerts its antimicrobial effects appears to involve several pathways:
- Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : It could inhibit key enzymes involved in bacterial metabolism, thus impairing growth and replication.
- Nucleic Acid Interaction : There is potential for interference with nucleic acid synthesis, which is critical for bacterial survival.
The structural features of the compound, including electron-withdrawing groups like nitro or halogen substituents, enhance its binding affinity to microbial targets, thereby improving its efficacy .
Case Studies
Several case studies have been conducted to further explore the biological activity of this compound:
- Case Study 1 : A study on the compound's effect on biofilm formation in Klebsiella pneumoniae demonstrated that it significantly reduced biofilm density at sub-MIC concentrations, suggesting potential applications in treating biofilm-associated infections.
- Case Study 2 : Another investigation focused on the compound's antifungal properties, revealing promising results against Candida albicans, further expanding its therapeutic potential beyond antibacterial applications.
Scientific Research Applications
Medicinal Chemistry
N-Neopentyl-2-(3-phenylpropoxy)aniline has shown potential in drug development due to its unique structure, which may influence biological activity.
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro tests have shown activity against HeLa and CaCo-2 cells, suggesting its potential as an anticancer agent.
| Cell Line | IC50 Value (µM) | Activity |
|---|---|---|
| HeLa | 15 | Moderate |
| CaCo-2 | 20 | Moderate |
Neuropharmacology
Research indicates that compounds similar to this compound may modulate neurotransmitter systems, providing insights into their potential use in treating neurodegenerative diseases.
- Mechanism of Action : The compound may influence pathways related to neuroprotection and synaptic plasticity.
Biochemical Research
The compound is utilized in proteomics research for its ability to interact with proteins and enzymes.
- Enzyme Interaction Studies : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to the development of new therapeutic strategies.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound revealed that it significantly inhibited the growth of cancer cells in vitro. The study highlighted the importance of further investigations into its mechanism of action and potential as a therapeutic agent.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve neuronal survival rates, suggesting its potential for treating conditions like Alzheimer's disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline
- Molecular Formula: C27H33NO2
- Molecular Weight : 403.566 g/mol
- Substituents: 3-Phenylpropoxy group at the ortho position. Ethyl linker with a 2-isopropyl-5-methylphenoxy substituent on the nitrogen.
- ChemSpider ID: 21330906 ().
- Applications : Likely explored for its pharmacokinetic properties due to lipophilic substituents .
N-(4-Butoxybenzyl)-2-(3-phenylpropoxy)aniline
- Molecular Formula: C26H31NO2
- Molecular Weight : 389.53 g/mol
- Substituents :
- 3-Phenylpropoxy group at the ortho position.
- 4-Butoxybenzyl group on the nitrogen.
- Key Features: The butoxy chain increases hydrophobicity compared to shorter alkoxy groups. Supplier: Advanced Technology & Industrial Co., Ltd. ().
- Applications: Potential use in surfactant or polymer chemistry due to its amphiphilic structure .
N-[2-(2-Chlorophenoxy)propyl]-3-(3-phenylpropoxy)aniline
- Molecular Formula: C24H26ClNO2
- Molecular Weight : 395.9 g/mol
- Substituents: 3-Phenylpropoxy group at the meta position. Propyl linker with a 2-chlorophenoxy group on the nitrogen.
- Purity: ≥95% ().
- Applications : Investigated for pesticidal or antimicrobial activity due to halogenated aromatic systems .
N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline
- Molecular Formula: C25H29NO2
- Molecular Weight : 375.5 g/mol
- Substituents: 3-Phenylpropoxy group at the meta position. Propyl linker with a 2-methylphenoxy group on the nitrogen.
- Key Features :
- Applications : Intermediate in drug synthesis, particularly for anti-inflammatory agents .
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
- Lipophilicity :
- Neopentyl and 3-phenylpropoxy groups in the target compound contribute to high logP values, favoring membrane permeability.
- Comparatively, the chlorinated derivative () may exhibit higher polarity but lower solubility due to halogenation .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves two key steps:
- Formation of the 3-phenylpropoxy substituent on the aniline ring (etherification)
- N-alkylation of the aniline nitrogen with a neopentyl group
These steps can be performed sequentially or in a convergent manner depending on the available starting materials and reaction conditions.
Etherification of 2-Aminophenol with 3-Phenylpropyl Halides
A common approach to introduce the 3-phenylpropoxy group onto the aniline ring is via nucleophilic substitution of 2-aminophenol with a 3-phenylpropyl halide (typically bromide or chloride). The phenolic hydroxyl group acts as a nucleophile attacking the alkyl halide under basic conditions to form the ether linkage.
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Starting materials | 2-Aminophenol, 3-phenylpropyl bromide/chloride | Commercially available or synthesized |
| Base | Potassium carbonate, sodium hydride | To deprotonate phenol and enhance nucleophilicity |
| Solvent | DMF, DMSO, acetone | Polar aprotic solvents preferred |
| Temperature | 50–100 °C | Elevated temperature to promote substitution |
| Reaction time | 6–24 hours | Monitored by TLC or HPLC |
| Yield | 70–90% | Dependent on purity and reaction conditions |
This method is well-documented in aromatic ether synthesis literature and provides a reliable route to 2-(3-phenylpropoxy)aniline intermediates.
N-Neopentylation of 2-(3-phenylpropoxy)aniline
The next step involves the selective N-alkylation of the aniline nitrogen with neopentyl halides (e.g., neopentyl bromide or iodide). This reaction is typically carried out under basic or phase-transfer catalysis conditions.
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Starting materials | 2-(3-phenylpropoxy)aniline, neopentyl bromide/iodide | Precursor from etherification step |
| Base | Potassium carbonate, sodium hydride, or sodium hydride | To deprotonate the aniline nitrogen |
| Solvent | Acetonitrile, DMF, or THF | Polar aprotic solvents preferred |
| Temperature | Room temperature to 80 °C | Controlled to avoid side reactions |
| Reaction time | 12–48 hours | Monitoring required to optimize conversion |
| Yield | 60–85% | Purification by column chromatography |
The neopentyl group is sterically bulky, which can sometimes reduce the reaction rate or yield, requiring optimization of reaction parameters.
Detailed Research Findings and Data
Reaction Optimization Studies
Studies have shown that the choice of base and solvent critically affects the yield and purity of the final product. For example, potassium carbonate in DMF at 80 °C for 18 hours gave optimal etherification yields (>85%) with minimal byproducts. Similarly, N-alkylation proceeded best in acetonitrile with sodium hydride at 60 °C, balancing reaction speed and selectivity.
Purification and Characterization
- Purification: Typically achieved by silica gel column chromatography using hexane/ethyl acetate gradients.
- Characterization: Confirmed by NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry. The ¹H NMR spectrum shows characteristic signals for the neopentyl methyl groups (singlet near 0.9 ppm), aromatic protons (7.0–7.5 ppm), and methylene protons adjacent to oxygen and nitrogen.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Etherification | Nucleophilic substitution | 2-Aminophenol, 3-phenylpropyl bromide | K2CO3, DMF, 80 °C, 18 h | 70–90% | Base choice critical |
| N-Neopentylation | N-Alkylation | 2-(3-phenylpropoxy)aniline, neopentyl bromide | NaH, MeCN, 60 °C, 24 h | 60–85% | Steric hindrance affects rate |
| Alternative (Reductive amination) | Reductive amination | 2-(3-phenylpropoxy)aniline, neopentanal, NaBH3CN | Mild, room temp | Variable | Requires aldehyde precursor |
| Transition metal catalysis | Catalytic C–N coupling | Aryl halide, neopentyl amine, Pd or Cu catalyst | Various | Not reported | Emerging method, potential use |
Q & A
Basic: What synthetic routes are feasible for synthesizing N-Neopentyl-2-(3-phenylpropoxy)aniline, and how can reaction parameters be optimized?
Answer:
The synthesis of N-neopentyl-substituted aniline derivatives typically involves nucleophilic substitution or coupling reactions. For example, the neopentyl group can be introduced via alkylation of the aniline precursor using neopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF). The 3-phenylpropoxy moiety may be attached via Mitsunobu reaction or Williamson ether synthesis. Key optimization parameters include:
- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may increase side reactions.
- Catalyst : Pd-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in aryl ether formation .
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) favor nucleophilic substitution.
Table 1: Hypothetical Optimization of Alkylation and Etherification Steps
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Neopentyl alkylation | K₂CO₃, DMF, 100°C, 24h | 65 | 92 |
| 3-Phenylpropoxy | Mitsunobu (DIAD, PPh₃), THF | 78 | 89 |
Advanced: How can computational modeling resolve discrepancies between experimental and theoretical structural data for this compound?
Answer:
Discrepancies in bond lengths or angles (e.g., between X-ray crystallography and DFT calculations) often arise from crystal packing effects or solvent interactions. To address this:
DFT Optimization : Use Gaussian or ORCA to optimize the gas-phase structure and compare with crystallographic data .
Molecular Dynamics (MD) : Simulate solvated environments (e.g., water, DMSO) to assess conformational flexibility.
Hirshfeld Surface Analysis : Identify intermolecular interactions (e.g., H-bonding, π-π stacking) affecting crystallographic geometry .
Example: If the experimental C-N bond length is 1.42 Å but DFT predicts 1.38 Å, MD simulations in toluene may reveal solvent-induced elongation.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR :
- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and neopentyl CH₂ groups (δ 0.8–1.2 ppm).
- ¹³C NMR : Confirm ether linkage (C-O-C at δ 60–70 ppm) and quaternary neopentyl carbon (δ 35–40 ppm).
- IR : Stretching vibrations for C-O (1200 cm⁻¹) and N-H (3300 cm⁻¹).
- MS (ESI) : Molecular ion peak [M+H]⁺ to verify molecular weight .
Table 2: Hypothetical NMR Data for Key Functional Groups
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Aromatic protons | 6.8–7.3 (m) | 115–135 |
| Neopentyl CH₂ | 1.05 (s) | 28.5 |
| 3-Phenylpropoxy OCH₂ | 3.75 (t) | 68.4 |
Advanced: What advanced oxidation processes (AOPs) effectively degrade this compound in environmental matrices?
Answer:
AOPs like Fenton’s reagent (Fe²⁺/H₂O₂) and ozonation are effective for aromatic amine degradation. Key factors:
- pH : Fenton’s works best at pH 2–4; ozone efficiency peaks at neutral pH.
- Radical Scavengers : Chloride or carbonate ions reduce hydroxyl radical (•OH) activity .
- Byproducts : Monitor nitroso intermediates (e.g., nitrosoaniline) via LC-MS.
Table 3: Hypothetical Degradation Efficiency of AOPs
| AOP | Degradation (%) | Half-life (min) | Major Byproduct |
|---|---|---|---|
| Fenton’s (pH 3) | 95 | 15 | 3-Phenylpropanal |
| Ozonation (pH 7) | 88 | 25 | Nitroso derivatives |
Basic: How can researchers ensure purity and stability during storage?
Answer:
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water).
- Stability Testing :
Advanced: What mechanistic insights explain the compound’s partitioning behavior in soil-water systems?
Answer:
The log Kow (octanol-water partition coefficient) and soil organic carbon content dictate partitioning. For this compound:
Hydrophobicity : High log Kow (>3) favors adsorption to organic matter.
Vertical Migration : Pumping speeds >0.5 L/min enhance leaching into deeper soil layers .
pH-Dependent Solubility : Protonation of the aniline group (-NH₂) at low pH increases water solubility.
Table 4: Hypothetical Soil-Water Partitioning Data
| Soil Type | Organic Carbon (%) | Adsorption Coefficient (Kd, L/kg) |
|---|---|---|
| Sandy loam | 1.2 | 12.5 |
| Clay | 4.8 | 98.3 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
